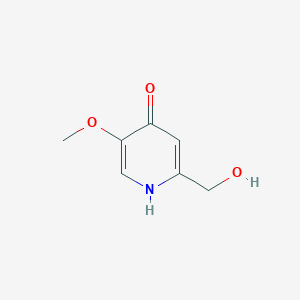

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQMEXDHGCSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979259 | |

| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-21-3 | |

| Record name | 6323-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Postulated Mechanism of Action of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic compound belonging to the hydroxypyridinone (HP) class. While direct, extensive research on this specific molecule is limited, its structural architecture provides a strong basis for predicting its core mechanism of action. The defining feature of the hydroxypyridinone scaffold is its exceptional ability to act as a bidentate chelator, with a particularly high affinity and selectivity for ferric iron (Fe³⁺)[1][2][3]. This guide synthesizes the established principles of hydroxypyridinone chemistry and biology to postulate a detailed mechanistic framework for this compound. The primary mechanism of action is proposed to be the sequestration of biological iron, leading to a cascade of downstream effects on iron-dependent cellular processes. This document outlines the theoretical basis for this mechanism, provides detailed protocols for its experimental validation, and discusses potential therapeutic applications.

Introduction: Chemical Identity and the Hydroxypyridinone Precedent

This compound is a derivative of the 3-hydroxy-4-pyridinone (3,4-HP) scaffold. This class of compounds is renowned for its metal-chelating properties, a function conferred by the hydroxyl and ketone groups on the pyridinone ring[2][4]. At physiological pH, the hydroxyl group deprotonates, allowing the two oxygen atoms to act as a high-affinity binding site for hard metal ions, most notably Fe³⁺[2][5].

The therapeutic potential of this scaffold is clinically validated by Deferiprone, a simple dimethyl-substituted 3-hydroxy-4-pyridinone, which is an orally active drug used to treat iron overload disorders[2][5]. The structural similarity of this compound to this and other well-characterized hydroxypyridinones forms the logical foundation for its proposed mechanism. The substituents—a hydroxymethyl group at position 2 and a methoxy group at position 5—are expected to modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability, without altering the fundamental iron-chelating action of the core ring structure[2][4].

Core Mechanism of Action: High-Affinity Iron (Fe³⁺) Chelation

The central hypothesis is that this compound functions as a biological iron chelator. Iron is vital for numerous physiological processes, including oxygen transport and DNA synthesis, but its free, unchaperoned form is highly toxic due to its capacity to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction[1].

The Bidentate Ligand and Complex Formation

The mechanism proceeds via the following steps:

-

Deprotonation: At physiological pH (~7.4), the 4-hydroxyl group of the pyridinone ring readily deprotonates, forming an anionic oxygen.

-

Bidentate Chelation: The deprotonated hydroxyl oxygen and the adjacent ketone oxygen form a five-membered chelate ring with a metal ion[2][4].

-

Stoichiometry with Fe³⁺: Due to the octahedral coordination preference of Fe³⁺, three molecules of the monodentate this compound ligand are required to fully saturate the coordination sphere of a single ferric ion, forming a stable 3:1 complex. This complex effectively sequesters the iron, rendering it redox-inactive and unavailable for biological processes[5].

The high selectivity for Fe³⁺ over other biologically relevant divalent cations (e.g., Zn²⁺, Cu²⁺) is a hallmark of the hydroxypyridinone class, minimizing off-target effects on other metalloenzymes[4].

Caption: Formation of a stable 3:1 complex between the ligand and ferric iron.

Impact on Iron-Dependent Biological Processes

By depleting the labile iron pool within cells, the compound can exert broad biological effects:

-

Inhibition of Metalloenzymes: Many enzymes, particularly those involved in cellular respiration and DNA replication (e.g., ribonucleotide reductase), require iron as a cofactor. Depletion of iron inhibits their function, which can lead to cytostatic effects[5].

-

Antiproliferative and Antimicrobial Effects: The growth of cancer cells and pathogenic microbes is heavily dependent on iron availability. By sequestering iron, hydroxypyridinones can exert potent antiproliferative and bacteriostatic effects[1][5].

Experimental Elucidation of the Mechanism

To validate the postulated mechanism, a series of in vitro and cell-based assays are required. The following protocols provide a framework for confirming the iron chelation activity and its cellular consequences.

Protocol: In Vitro Iron (III) Chelation Assay (Spectrophotometric)

This assay quantitatively measures the ability of the compound to bind Fe³⁺ by observing changes in the visible spectrum upon complex formation.

Causality: The formation of the ligand-Fe³⁺ complex typically produces a distinct color (often reddish-brown), which can be measured by a spectrophotometer. The intensity of the color is proportional to the amount of complex formed, allowing for the determination of binding affinity and stoichiometry.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 5 mM stock solution of FeCl₃ in 10 mM HCl to prevent hydrolysis.

-

Prepare a working buffer (e.g., 100 mM HEPES, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add 180 µL of HEPES buffer.

-

Add 10 µL of the FeCl₃ solution to achieve a final concentration of 250 µM.

-

Add 10 µL of serially diluted compound stock solution to achieve final concentrations ranging from 0 to 1 mM. Include a well-known chelator like Deferiprone as a positive control.

-

Incubate at room temperature for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of the solution across a wavelength scan (e.g., 300-700 nm) to identify the peak absorbance of the complex (λ_max).

-

Measure the absorbance at the determined λ_max for all wells.

-

-

Data Analysis:

-

Plot absorbance vs. the molar ratio of [Ligand]/[Fe³⁺]. This "Job's plot" can be used to determine the binding stoichiometry.

-

Self-Validation:

-

Negative Control: A well containing only FeCl₃ in buffer should show no significant absorbance at the λ_max of the complex.

-

Positive Control: Deferiprone should produce a robust, dose-dependent increase in absorbance, confirming the assay is performing correctly.

Protocol: Cellular Iron Depletion Assay (Calcein-AM)

This cell-based assay visualizes the depletion of the intracellular labile iron pool (LIP).

Causality: Calcein-AM is a cell-permeable dye that is non-fluorescent. Once inside the cell, esterases cleave the AM group, releasing fluorescent calcein. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily Fe²⁺. When a chelator removes iron from calcein, its fluorescence is restored.

Methodology:

-

Cell Culture:

-

Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well, black, clear-bottom plate and grow to ~80% confluency.

-

-

Dye Loading and Quenching:

-

Wash cells with Hanks' Balanced Salt Solution (HBSS).

-

Load cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.

-

Wash cells twice with HBSS to remove excess dye. The intracellular calcein fluorescence will be quenched by the endogenous labile iron pool.

-

-

Compound Treatment:

-

Add the test compound, this compound, at various concentrations (e.g., 1-100 µM) to the cells.

-

Include a vehicle control (DMSO) and a positive control (e.g., Deferiprone or another membrane-permeable chelator).

-

-

Data Acquisition:

-

Measure fluorescence immediately after compound addition and at several time points (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

-

Data Analysis:

-

Calculate the percent increase in fluorescence relative to the vehicle control. Plot this increase against compound concentration to determine an EC₅₀ for cellular iron chelation.

-

Caption: Workflow for the Calcein-AM cellular iron depletion assay.

Quantitative Data Summary

The following table presents representative hypothetical data that could be generated from the experiments described above, comparing the subject compound to the clinical standard, Deferiprone.

| Parameter | This compound | Deferiprone (Reference) | Rationale |

| Fe³⁺ Complex λ_max | ~460 nm | ~455 nm | The peak absorbance wavelength for the iron complex. |

| Binding Stoichiometry (Ligand:Fe³⁺) | 3:1 | 3:1 | Confirms the expected coordination chemistry. |

| Cellular Iron Chelation EC₅₀ | 15 µM | 10 µM | The effective concentration to achieve 50% of maximal fluorescence de-quenching in the Calcein-AM assay. |

| Antiproliferative IC₅₀ (HepG2 cells) | 25 µM | 18 µM | The concentration that inhibits cell growth by 50% after 72 hours, likely due to iron deprivation. |

Potential Therapeutic Implications & Future Directions

Based on its postulated mechanism as an iron chelator, this compound could have therapeutic potential in several areas:

-

Iron Overload Disorders: Similar to Deferiprone, it could be developed for conditions like β-thalassemia and hemochromatosis, where excess iron accumulation leads to organ damage[1][2].

-

Oncology: By starving iron-hungry cancer cells, it could serve as an antiproliferative agent, potentially in combination with other chemotherapeutics[5].

-

Antimicrobial Therapy: Many infectious pathogens have a high iron requirement, making iron chelation a viable strategy to inhibit their growth[5].

Future research should focus on a full in vitro and in vivo characterization. Key next steps include determining its pFe³⁺ value (a measure of iron affinity at physiological pH), assessing its metabolic stability, evaluating its oral bioavailability in animal models, and profiling its off-target effects to establish a comprehensive safety and efficacy profile.

References

-

Hider, R. C., & Kong, X. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. [Link]

-

Abbate, V., et al. (2015). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Advances. [Link]

-

Tregilgas, L., et al. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules. [Link]

-

Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivatives. Dalton Transactions. [Link]

-

Ferreira, M., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural features, and key physicochemical parameters. Where experimental data is not publicly available, this guide offers robust predictions and established protocols for experimental determination, grounded in authoritative scientific principles. The guide also covers plausible synthetic routes, spectral analysis, stability, potential applications, and safety considerations, serving as an essential resource for those working with this pyridinone derivative.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone class. Its structure, featuring a hydroxymethyl and a methoxy substituent on the pyridinone core, suggests its potential utility as a versatile scaffold in medicinal chemistry.[1][2] The pyridinone ring is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[3] This compound is a derivative of kojic acid, a natural product known for its metal-chelating and biological activities, including tyrosinase inhibition.[4][5][6] Understanding the physicochemical properties of this compound is therefore critical for harnessing its potential in the design and synthesis of novel therapeutic agents.

Chemical Identity and Structure

A clear identification of a compound is the foundation of any scientific investigation. The following section details the fundamental identifiers for this compound.

-

Chemical Name: this compound

-

CAS Number: 6323-21-3[7]

-

Molecular Formula: C₇H₉NO₃[7]

-

Molecular Weight: 155.15 g/mol [7]

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Melting Point | 171-172 °C | Experimental |

| Boiling Point | 346.3 ± 42.0 °C | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| pKa | 9.92 ± 0.69 | Predicted |

| logP | -0.9 | Predicted[5] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods for critical applications.

Solubility

The solubility of a compound in both aqueous and organic media is a critical determinant of its utility. The presence of a hydroxyl group, a methoxy group, and the pyridinone ring suggests that this compound possesses both hydrophilic and lipophilic characteristics.

Expected Solubility Profile:

-

Aqueous Solubility: The polar functional groups are expected to confer some degree of aqueous solubility. The pyridinone moiety can act as both a hydrogen bond donor and acceptor, further enhancing interaction with water.

-

Organic Solvent Solubility: Solubility in polar organic solvents such as ethanol, methanol, and DMSO is anticipated to be good. Solubility in non-polar solvents like hexanes is expected to be low.

Protocol for Experimental Solubility Determination: A standard shake-flask method can be employed to determine the solubility in various solvents.[8]

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Lipophilicity (logP and logD)

Lipophilicity is a key parameter in drug design, influencing membrane permeability and plasma protein binding.[9] While logP describes the partition coefficient of the neutral form of a molecule, logD accounts for both neutral and ionized forms at a specific pH.

The predicted logP of -0.9 suggests that the compound is predominantly hydrophilic.[5] However, as the pyridinone ring has a predicted pKa, the ionization state, and therefore the lipophilicity, will be pH-dependent. For ionizable compounds, logD is a more physiologically relevant descriptor.[]

Protocol for Experimental logD Determination: The shake-flask method is the gold standard for logD determination.[11]

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

-

Partitioning: Add a known amount of the compound to a biphasic system of n-octanol and the prepared buffer in a vial.

-

Equilibration: Shake the vials vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logD at each pH using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous]).

Acidity (pKa)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pHs, which in turn affects its solubility, absorption, and receptor binding. The predicted pKa of 9.92 suggests that this compound is a weak acid, likely due to the N-H proton of the pyridinone ring.

Protocol for Experimental pKa Determination by UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.[12]

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffers with a range of pH values bracketing the predicted pKa.

-

Spectral Measurement: For each pH, add a small aliquot of the stock solution to the buffer and record the UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a wavelength of maximum change against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Spectral and Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of a compound. This section provides an overview of the expected spectral features of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 | s | H-6 |

| ~6.5 | s | H-3 |

| ~5.5 | t | -CH₂OH (hydroxyl proton) |

| ~4.5 | d | -CH₂OH (methylene protons) |

| ~3.8 | s | -OCH₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 (C=O) |

| ~150 | C-5 |

| ~145 | C-2 |

| ~135 | C-6 |

| ~110 | C-3 |

| ~60 | -CH₂OH |

| ~55 | -OCH₃ |

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[14]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | N-H | Stretching |

| ~2950, ~2850 | C-H (sp³) | Stretching |

| ~1650 | C=O | Stretching |

| ~1600, ~1480 | C=C | Ring Stretching |

| ~1250 | C-O (methoxy) | Stretching |

| ~1050 | C-O (alcohol) | Stretching |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[15]

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155.15) should be observed.

-

Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH, Δm/z = 31), the methoxy group (-OCH₃, Δm/z = 31), or a methyl radical from the methoxy group (-CH₃, Δm/z = 15).

Synthesis and Purification

Hypothetical Step-by-Step Synthesis Protocol:

-

Protection of the Primary Alcohol: Dissolve kojic acid in a suitable solvent (e.g., DMF) and add a base (e.g., imidazole). Cool the solution and add a protecting group for the primary alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl), portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

-

Methylation of the Phenolic Hydroxyl: Dissolve the protected kojic acid in a suitable solvent (e.g., acetone) and add a base (e.g., K₂CO₃). Add a methylating agent, such as methyl iodide (MeI), and heat the reaction to reflux until the starting material is consumed. After cooling, filter off the inorganic salts and concentrate the filtrate. The crude product can be used in the next step without further purification.

-

Formation of the Pyridinone Ring: Dissolve the methylated intermediate in a sealed tube with an ammonia source (e.g., a solution of ammonia in methanol). Heat the reaction at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., THF) and add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF). Stir at room temperature until the silyl ether is cleaved. Quench the reaction with water and extract with an organic solvent.

-

Purification: Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Stability and Storage

Based on the structure and available safety data, the following storage and stability considerations are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Stability: The presence of the hydroxymethyl and pyridinone moieties suggests potential sensitivity to strong oxidizing and reducing agents. The compound may also be sensitive to light over prolonged periods. Formal stability studies under various conditions (e.g., temperature, humidity, pH, light) should be conducted according to ICH guidelines if the compound is intended for pharmaceutical development.

Applications in Research and Drug Development

The structural features of this compound make it an attractive molecule for various applications in drug discovery and medicinal chemistry.

-

Scaffold for Library Synthesis: The pyridinone core can be further functionalized at the nitrogen, the hydroxymethyl group, and potentially the aromatic ring, allowing for the creation of diverse chemical libraries for screening against various biological targets.[1]

-

Metal Chelating Agents: As a derivative of kojic acid, this compound is expected to possess metal-chelating properties, particularly for iron (Fe³⁺). This suggests its potential as a starting point for the development of agents for iron overload disorders or as neuroprotective agents by chelating excess metal ions implicated in neurodegenerative diseases.

-

Enzyme Inhibitors: The structural similarity to kojic acid, a known tyrosinase inhibitor, suggests that this compound and its derivatives could be explored as inhibitors of tyrosinase and other metalloenzymes.[6]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

References

- 1. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]

- 2. 41935-71-1|4-Hydroxy-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. TR-523: Diisopropylcarbodiimide (693-13-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 8. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. 4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C9H13N3O4 | CID 453557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

Iron chelation mechanism of hydroxypyridinone compounds

An In-Depth Technical Guide to the Iron Chelation Mechanism of Hydroxypyridinone Compounds

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of fundamental chemistry and therapeutic application. The journey of a compound from a theoretical model to a life-altering drug is one of meticulous study, where understanding the core mechanism is paramount. Hydroxypyridinones (HPs) represent a triumph of rational drug design in the field of chelation therapy. This guide is structured not as a rigid textbook chapter, but as a narrative that follows the scientific logic of discovery and characterization. We will move from the foundational chemistry of the HP scaffold to the intricate dance of its coordination with iron, explore the structure-activity relationships that drive drug improvement, and detail the very protocols we use in the lab to validate these powerful molecules. This is a guide for my fellow researchers, scientists, and drug development professionals, designed to provide both the "how" and, more importantly, the "why" behind the potent iron-chelating action of hydroxypyridinones.

The Imperative for Iron Chelation and the Rise of Hydroxypyridinones

Iron is essential for life, a critical component in processes from oxygen transport to DNA synthesis.[1] However, its redox activity makes it potently toxic when present in excess.[1][2] Conditions such as β-thalassemia, which require frequent blood transfusions, lead to chronic iron overload, causing severe damage to the heart, liver, and endocrine glands.[3][4] Chelation therapy, which employs ligands that bind to and facilitate the excretion of excess metal ions, is the primary treatment.

For decades, the clinical standard was the hexadentate siderophore Desferrioxamine (DFO), a highly effective but parenterally administered agent with a short plasma half-life, leading to significant compliance challenges.[5] The search for an orally active iron chelator led to the development of hydroxypyridinones, a class of compounds that revolutionized treatment. The flagship molecule of this class, Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one), gained clinical approval and demonstrated the profound therapeutic potential of this chemical scaffold.[4][5][6] This guide delves into the precise mechanism that makes these compounds so effective.

Core Chemistry of the Hydroxypyridinone Scaffold

Hydroxypyridinones are six-membered aromatic N-heterocycles.[5] Their remarkable iron-chelating ability stems from a specific structural feature: an ortho-positioned hydroxyl (-OH) and ketone (=O) group.[7] These two groups provide the O,O-donor atoms necessary for coordination. Upon deprotonation of the hydroxyl group under physiological conditions, the resulting anion can form a highly stable five-membered chelate ring with a metal ion.[5][6]

There are three main isomers of the hydroxypyridinone ring, each with distinct electronic properties and iron affinities:

-

3-hydroxy-4-pyridinones (3,4-HOPO): This isomer, the basis for Deferiprone, is particularly effective. It is a neutral molecule at physiological pH and exhibits a very high affinity and selectivity for Fe(III).[8]

-

1-hydroxy-2-pyridinones (1,2-HOPO): Also potent iron chelators.

-

3-hydroxy-2-pyridinones (3,2-HOPO): Generally show lower iron affinity compared to the 3,4-HOPO and 1,2-HOPO isomers.[9][10]

The efficacy of a chelator is critically dependent on its pKa values , which describe the acidity of the protonated functional groups. For HPs, the hydroxyl group must be deprotonated to bind iron effectively. The pKa of this group is therefore crucial for ensuring that the ligand is in its active, anionic form at physiological pH (~7.4).

The Chelation Mechanism: A Tale of Two Architectures

The coordination chemistry of iron (Fe³⁺) dictates the design of effective chelators. As a hard Lewis acid, Fe³⁺ preferentially binds to hard Lewis bases, particularly oxygen donor atoms.[11] It has six coordination sites, typically arranged in an octahedral geometry.[11] Hydroxypyridinones exploit this chemistry through two primary architectural strategies: bidentate and hexadentate chelation.

Bidentate Coordination: The Deferiprone Model

A single hydroxypyridinone molecule can occupy two of iron's six coordination sites, acting as a bidentate ligand . To satisfy the full coordination sphere of the Fe³⁺ ion, three separate HP molecules must bind to it.

This results in the formation of a stable, neutral 3:1 (Ligand:Iron) complex .[3][4][12] This stoichiometry is the cornerstone of the mechanism for bidentate chelators like Deferiprone. The neutrality of the final complex is a key feature, as it enhances lipid solubility and facilitates passage across cell membranes to access intracellular iron pools, as well as renal clearance.[13]

Caption: 3:1 complex of Fe(III) with a bidentate HP chelator.

Hexadentate Coordination: The High-Affinity Strategy

While effective, relying on three separate molecules to bind one iron ion is subject to the probabilistic nature of diffusion and concentration. A more advanced strategy involves covalently linking three bidentate HP units to a central scaffold. This creates a single, larger molecule known as a hexadentate ligand .[7][9][14]

This pre-organized structure is designed to wrap around the Fe³⁺ ion, with all three HP units coordinating simultaneously to form a highly stable 1:1 (Ligand:Iron) complex .[11] The thermodynamic advantage of this "chelate effect" is substantial. By reducing the entropic penalty of bringing multiple ligands together, hexadentate chelators exhibit significantly higher iron binding affinities compared to their bidentate counterparts.[9][10][15]

Caption: 1:1 complex of Fe(III) with a hexadentate HP chelator.

Quantifying Efficacy: Structure-Activity Relationships and pFe³⁺

The ultimate measure of a chelator's potential efficacy is its pFe³⁺ value. This parameter represents the negative logarithm of the free Fe³⁺ concentration at a defined total ligand and iron concentration (typically 10 µM and 1 µM, respectively) at physiological pH 7.4. It provides a more biologically relevant measure of iron binding affinity than simple stability constants because it accounts for competition with both protons (ligand pKa) and hydroxide ions (iron hydrolysis). A higher pFe³⁺ value indicates a more powerful chelator.

Research has established clear structure-activity relationships:

-

Denticity: Hexadentate chelators consistently display higher pFe³⁺ values than their bidentate building blocks.[9][10][15]

-

Isomer Type: The choice of HP isomer is critical. Hexadentate chelators built from 3,4-HOPO and 1,2-HOPO units show the greatest potential as iron scavenging agents, with significantly higher pFe³⁺ values than those derived from 3,2-HOPO.[9][10][15]

-

Substituents: Modifications to the pyridinone ring can fine-tune properties. For instance, substitutions can alter lipophilicity to improve oral absorption or block sites of metabolism (e.g., glucuronidation of the 3-hydroxyl group), thereby increasing bioavailability.[6][13]

| Chelator Type | Isomer | Denticity | Representative pFe³⁺ Value | Reference |

| Deferiprone | 3,4-HOPO | Bidentate | ~20 | [3] |

| Tripodal Ligand | 3,2-HOPO | Hexadentate | 23.9 | [15] |

| Tripodal Ligand | 1,2-HOPO | Hexadentate | 26.8 | [15] |

| Tripodal Ligand | 3,4-HOPO | Hexadentate | 27.6 | [15] |

| Desferrioxamine (DFO) | Hydroxamate | Hexadentate | 26.5 | [15] |

Note: pFe³⁺ values are highly dependent on measurement conditions and should be used for relative comparison.

In Vivo Action: From Ingestion to Excretion

The therapeutic mechanism of an oral HP chelator like Deferiprone is a multi-step process:

-

Absorption & Distribution: After oral ingestion, Deferiprone is rapidly absorbed from the gastrointestinal tract and enters the bloodstream.[12][16] Its small size and neutral charge allow for wide distribution throughout the body, enabling it to access iron in various compartments.[16]

-

Chelation of Toxic Iron Pools: The primary targets are labile, redox-active iron species, such as non-transferrin-bound iron (NTBI) in the plasma and the intracellular labile iron pool (LIP).[1][12] By sequestering this iron, Deferiprone prevents it from participating in harmful Fenton chemistry, which generates damaging reactive oxygen species.[12]

-

Complex Formation: In the bloodstream and tissues, three molecules of Deferiprone bind to one atom of Fe³⁺.

-

Excretion: The resulting stable, water-soluble 3:1 Deferiprone-iron complex is then efficiently eliminated from the body, primarily through the urine.[3][4][12] This process is often visible to patients as a characteristic reddish-brown discoloration of the urine, a direct indication that excess iron is being successfully removed.[3]

Essential Experimental Protocols for Characterization

The trustworthiness of any new chelator is built upon rigorous, self-validating experimental characterization. The following protocols are fundamental to the field.

Protocol 1: Spectrophotometric Titration for Stoichiometry and Affinity

This method leverages the formation of a colored iron-ligand complex to determine its stoichiometry and apparent stability.

-

Principle: The Fe(III)-HP complex exhibits a strong absorbance in the visible spectrum (typically 450-470 nm), while the free ligand and free iron do not. By monitoring the change in absorbance as the ligand-to-metal ratio is varied, one can determine the binding stoichiometry.

-

Step-by-Step Methodology:

-

Prepare Stock Solutions: Prepare accurate stock solutions of the HP ligand and FeCl₃ in a suitable buffer (e.g., HEPES or MES) at pH 7.4.

-

Job's Plot (Method of Continuous Variation): a. Prepare a series of solutions where the total molar concentration of [Ligand + Fe³⁺] is constant, but the mole fraction of the ligand varies from 0 to 1. b. Maintain constant pH, temperature, and ionic strength for all samples. c. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. d. Plot absorbance versus the mole fraction of the ligand. The peak of the resulting curve will indicate the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.75 corresponds to a 3:1 Ligand:Fe ratio).

-

Data Analysis: The stoichiometry is directly read from the plot. The data can be further analyzed using non-linear regression to calculate the conditional stability constant at pH 7.4.

-

Protocol 2: Potentiometric Titration for pKa and Stability Constants

This is the gold-standard technique for determining the fundamental thermodynamic constants that govern chelation.

-

Principle: The protonation constants (pKa) of the ligand and the stability constants (log β) of its metal complexes are determined by monitoring the pH of a solution as a known concentration of strong base (e.g., KOH) is added.

-

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH electrode and automated titrator system using standard buffers.

-

Ligand pKa Determination: a. Prepare a solution of the HP ligand at a known concentration in a background electrolyte (e.g., 0.1 M KCl) under an inert atmosphere (e.g., argon) to prevent CO₂ interference. b. Titrate the solution with a standardized, carbonate-free strong base. c. Record the pH after each addition of titrant.

-

Metal Complex Stability Constant Determination: a. Prepare a similar solution containing both the HP ligand and the metal ion (e.g., FeCl₃) at a known ratio (e.g., 3:1 or higher for bidentate ligands). b. Titrate this solution with the same standardized base under the same conditions.

-

Data Analysis: The resulting titration curves (pH vs. volume of base added) are analyzed using specialized computer programs (e.g., HYPERQUAD). These programs fit the data to a chemical model to refine the values for the ligand pKa's and the overall stability constants (β_mlh) of the various protonated and unprotonated metal-ligand species in solution. From these constants, the pFe³⁺ can be calculated.

-

Caption: General workflow for the development of a new iron chelator.

Conclusion and Future Horizons

The iron chelation mechanism of hydroxypyridinone compounds is a testament to elegant chemical design. By presenting two hard oxygen donor atoms in a pre-organized five-membered ring structure, they achieve high affinity and selectivity for Fe(III). The formation of stable, neutral 3:1 complexes by bidentate HPs like Deferiprone allows for oral activity and effective removal of toxic iron from the body. The logical evolution to hexadentate 1:1 chelators further enhances this affinity, offering the potential for even more potent therapeutic agents. The continued exploration of this versatile scaffold, guided by the principles of structure-activity relationships and validated by rigorous experimental protocols, promises to yield next-generation chelators for iron overload and other metal-related pathologies.[17][18][19]

References

- Dalton Transactions.

- Patsnap Synapse.

- Macsen Labs. Deferiprone | Mechanism of Action, Uses & Side effects.

- Patsnap Synapse.

- ResearchGate. Deferoxamine, deferiprone, and deferasirox mechanism of action in the....

- Dalton Transactions. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... RSC Publishing.

- PMC - NIH. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.

- ResearchGate.

- ResearchGate. Chelating agents in clinical and preclinical practice..

- ResearchGate. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron.

- N/A.

- PMC - PubMed Central.

- PMC - NIH. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases.

- PubMed.

- MDPI.

- SciSpace.

- PubMed.

- ResearchGate. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities | Request PDF.

- PubMed. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies.

- MDPI. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.

- Semantic Scholar.

- University of Toronto. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities.

- ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PrimoVeNde [librarysearch.library.utoronto.ca]

- 3. macsenlab.com [macsenlab.com]

- 4. What is Deferiprone used for? [synapse.patsnap.com]

- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 7. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antioxidant Activity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the antioxidant potential of the novel synthetic compound, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. While direct empirical data on this specific molecule is emerging, this document synthesizes established knowledge of its structural analogs, the hydroxypyridinones and methoxypyridines, to postulate its antioxidant mechanisms. We present a suite of detailed, field-proven protocols for key in vitro and cellular assays, including DPPH, ABTS, and FRAP, as well as the Cellular Antioxidant Activity (CAA) assay. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate robust and reproducible data. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Scientific Rationale

Reactive oxygen species (ROS) are unavoidable byproducts of cellular metabolism.[1] An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a key contributor to a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Synthetic antioxidants are of significant interest in the development of new therapeutic agents to combat oxidative stress.

The compound this compound belongs to the pyridinone class of heterocyclic compounds. Structurally similar hydroxypyridinones are well-documented for their potent antioxidant and iron-chelating properties.[4] The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from a hydroxyl group, thereby neutralizing free radicals, and their capacity to chelate pro-oxidant metal ions like iron.[4][5] The presence of a methoxy group, as seen in other antioxidant compounds, may further modulate this activity. This guide provides the scientific foundation and practical methodologies to rigorously assess the antioxidant profile of this promising molecule.

Postulated Mechanisms of Antioxidant Action

Based on the chemical structure of this compound and the established activities of related compounds, its antioxidant effects are likely mediated through two primary pathways:

-

Direct Radical Scavenging: The pyridinone ring system, potentially in conjunction with the hydroxymethyl group, may directly donate a hydrogen atom or an electron to neutralize free radicals. This mechanism is common to many phenolic and heterocyclic antioxidants.

-

Iron Chelation: The α-hydroxy-keto moiety inherent in the 4-pyridinone structure is a classic bidentate ligand for metal ions. By chelating ferrous (Fe²⁺) and ferric (Fe³⁺) ions, the compound can prevent their participation in the Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals in biological systems.[4][5] The structurally analogous compound, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has demonstrated significant iron chelating properties.[4]

The following diagram illustrates the potential dual-action antioxidant mechanism.

In Vitro Evaluation of Antioxidant Capacity

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different aspects of antioxidant activity. We present detailed protocols for three widely accepted and complementary assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Include a blank (100 µL of solvent + 100 µL of DPPH solution) and a control (100 µL of each sample dilution + 100 µL of methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A is the absorbance.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[7] The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

-

Include a blank (20 µL of solvent + 180 µL of diluted ABTS•⁺ solution).

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•⁺ scavenging activity:

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of a Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9] The change in absorbance is proportional to the antioxidant's reducing power.[9]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.

-

Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

-

-

Assay Procedure:

-

Add 20 µL of each sample dilution to 180 µL of the FRAP reagent in a 96-well microplate.

-

Include a blank (20 µL of solvent + 180 µL of FRAP reagent).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Fe²⁺ standard.

-

Express the FRAP value of the test compound as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

-

| Assay | Principle | Wavelength | Standard | Key Information Provided |

| DPPH | Hydrogen/electron donation to a stable radical | 517 nm | Ascorbic Acid, Trolox | Radical scavenging capacity (IC₅₀) |

| ABTS | Scavenging of a pre-formed radical cation | 734 nm | Trolox | TEAC for hydrophilic & lipophilic compounds |

| FRAP | Reduction of a Fe³⁺ complex to Fe²⁺ | 593 nm | FeSO₄, Trolox | Total reducing power |

Cellular Antioxidant Activity (CAA) Assay

Principle: In vitro chemical assays do not account for the bioavailability, metabolism, and localization of a compound within a cell. The CAA assay measures the antioxidant activity of a compound in a biologically relevant system, such as a cell culture.[10] It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] An antioxidant compound will reduce the rate of DCF formation.[11]

Experimental Protocol:

-

Cell Culture:

-

Seed human hepatoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom microplate and culture until confluent.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.

-

Add DCFH-DA solution to the cells and incubate for 1 hour.

-

Wash the cells to remove excess probe.

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

-

Determine the CAA value using the following formula:

where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

-

Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

-

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing the detailed in vitro and cellular assays outlined herein, researchers can generate reliable and reproducible data to elucidate the compound's mechanisms of action and quantify its antioxidant potential. The synergistic application of radical scavenging, reducing power, and cell-based assays will provide a holistic understanding of its efficacy. Future investigations should also consider exploring its potential to modulate endogenous antioxidant pathways, such as the Nrf2 signaling pathway, to fully characterize its cytoprotective effects.

References

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

- Ilieva, Y., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research.

-

ResearchGate. (n.d.). Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]

-

Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

- Yu, J., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. CyTA - Journal of Food.

- Othman, A., et al. (2019). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Arabian Journal of Chemistry.

- Li, H., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.

- Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants.

- Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions.

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Molecules. (n.d.). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. Retrieved from [Link]

- de Souza, E. L., et al. (2017). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research.

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

- Saeidnia, S., et al. (2011). Antioxidant Activity of some Medicinal Species using FRAP Assay. Journal of Medicinal Plants.

- Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

-

ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Hershko, C., et al. (1988). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1)

- Hider, R. C., & Kong, X. (2013). Iron Chelators in Treatment of Iron Overload.

- Galanello, R. (2003). Iron chelation: new therapies.

- Asna, U., & Ozsoy, N. (2020). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Journal of King Saud University - Science.

-

Royal Society of Chemistry. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Retrieved from [Link]

- Crisponi, G., et al. (2019). Iron Chelation for Iron Overload in Thalassemia. Metal Ions in Life Sciences.

-

Advance Pharmaceutical Journal. (n.d.). In vitro antioxidant activities and quantitative chemical composition of alcohol-based extracts of fruit pulp: A comparative study Adansonia digitata. Retrieved from [Link]

-

MDPI. (n.d.). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from [Link]

- Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal.

-

Research Journal of Medicine & Medical Sciences. (n.d.). In Vitro Antioxidant Activity of Methanolic Leaves and Flowers Extracts of Lippia Alba. Retrieved from [Link]

-

Molecules. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

PLOS One. (n.d.). Antioxidant Activities of 4-Methylumbelliferone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes [mdpi.com]

- 3. arnmsmb.com [arnmsmb.com]

- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In vitro stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one under physiological conditions

An In-Depth Technical Guide: In Vitro Stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one Under Physiological Conditions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound under key physiological conditions. The stability of a drug candidate in the gastrointestinal tract and systemic circulation is a critical determinant of its pharmacokinetic profile and ultimate clinical success. Instability can lead to rapid clearance, low bioavailability, and misleading data in other preclinical assays.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the chemical stability of the compound in simulated gastric and intestinal fluids, as well as its metabolic stability in human plasma. By following these self-validating protocols, researchers can generate robust and reliable data to guide medicinal chemistry efforts, inform formulation development, and make critical decisions in the drug discovery pipeline.

Introduction

The hydroxypyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to chelate metal ions and serve as a core for various therapeutic agents.[4][5] this compound (henceforth referred to as HMP-1 ) is a representative member of this class. Before significant resources are invested in its development, a thorough understanding of its stability is paramount.

In vitro stability assays are fundamental gatekeeping studies in early drug discovery.[6] They serve three primary purposes:

-

Predicting In Vivo Behavior: Assessing stability under conditions that mimic the gastrointestinal (GI) tract and blood provides an early forecast of a compound's oral bioavailability and systemic half-life.

-

Identifying Structural Liabilities: These assays can pinpoint functional groups susceptible to chemical or enzymatic degradation, guiding the next cycle of molecular design and optimization.[3]

-

Ensuring Data Integrity: Compound instability in assay media can confound the interpretation of other biological data, such as plasma protein binding or efficacy studies.[1]

This guide provides the scientific causality behind experimental choices and detailed protocols for assessing the stability of HMP-1 under simulated physiological conditions: the acidic environment of the stomach, the neutral environment of the intestine, and the enzymatic milieu of human plasma.

Physicochemical Profile and Structural Considerations of HMP-1

Understanding the inherent properties of HMP-1 is essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of HMP-1

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| pKa (Predicted) | 9.92 ± 0.69 | [7] |

| Melting Point | 171-172 °C | [7] |

| Storage Condition | Room Temperature |[7] |

The structure of HMP-1 contains several functional groups that could represent potential metabolic or chemical liabilities:

-

Hydroxymethyl Group: Susceptible to oxidation to an aldehyde or carboxylic acid.

-

Methoxy Group: Can undergo O-demethylation, a common metabolic pathway.

-

Pyridinone Ring: While generally stable, the ring system can be a target for enzymatic degradation by various microorganisms and could be susceptible to oxidative cleavage.[8][9][10][11][12]

The predicted pKa suggests the molecule is a weak acid and will be predominantly in its neutral form across the physiological pH range of the GI tract.[7][13]

Experimental Design and Rationale

Our approach is bifurcated into two core assessments: chemical stability across a pH gradient and metabolic stability in the presence of plasma enzymes.

Rationale for Chemical (pH) Stability Assessment

An orally administered drug first encounters the highly acidic environment of the stomach (pH 1-3) before moving to the more neutral environment of the small intestine (pH 6.5-7.5), where most absorption occurs.[13][14] Therefore, assessing stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is critical to predict if the compound will reach its absorption window intact. We will utilize standard USP formulations for these fluids to ensure reproducibility.[15][16]

Rationale for Metabolic (Plasma) Stability Assessment

Once absorbed into the bloodstream, a drug is exposed to a host of enzymes, particularly hydrolases and esterases, that can metabolize it.[2][17] Compounds that are rapidly degraded in plasma often exhibit short in vivo half-lives and poor efficacy.[1][3] This assay measures the rate of disappearance of HMP-1 when incubated in human plasma at 37°C, providing a direct measure of its susceptibility to these enzymatic processes.

Rationale for Analytical Methodology

To accurately quantify the degradation of HMP-1, a highly sensitive and specific analytical method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard.[3][17] This technique offers exceptional selectivity to distinguish the parent compound from potential degradants and endogenous matrix components, and the sensitivity to measure concentrations over a wide dynamic range.[18][19]

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls.

Preparation of Reagents and Solutions

-

HMP-1 Stock Solution: Prepare a 10 mM stock solution of HMP-1 in DMSO.

-

Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Add 7.0 mL of concentrated HCl and adjust the volume to 1000 mL with water.[16] Verify pH.

-

Simulated Intestinal Fluid (SIF, pH 7.5): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 190 mL of 0.2 M NaOH and 400 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to 7.5 ± 0.1 with 0.2 M NaOH. Dilute with water to 1000 mL.[16]

-

Human Plasma: Use pooled, heparinized human plasma from at least three donors. Store at -80°C and thaw immediately before use.

-

Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Tolbutamide) to stop the reaction and aid in quantification.

Protocol 1: Chemical Stability in SGF and SIF

-

Incubation Setup: For each condition (SGF and SIF), add 995 µL of the fluid to a microcentrifuge tube and pre-warm to 37°C.

-

Initiate Reaction: Add 5 µL of the 10 mM HMP-1 stock solution to each tube to achieve a final concentration of 50 µM. Vortex gently.

-

Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.

-

Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 200 µL of ice-cold quenching solution. Vortex to precipitate proteins/enzymes.

-

Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet precipitated material.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.

Protocol 2: Metabolic Stability in Human Plasma

-

Incubation Setup: Dispense 198 µL of human plasma into microcentrifuge tubes and pre-warm in a shaking water bath to 37°C. Include separate tubes for HMP-1 and control compounds (e.g., Propantheline as an unstable control, Verapamil as a stable control).

-

Initiate Reaction: Add 2 µL of a 100 µM stock solution of HMP-1 (or control) to the plasma to achieve a final concentration of 1 µM.[1] The final DMSO concentration should be ≤0.25%.[1]

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in designated tubes by adding 600 µL of ice-cold quenching solution.[1][2]

-

Sample Processing: Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC-MS/MS Analysis

-

Instrument: A triple quadrupole mass spectrometer coupled to a UPLC/HPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.[17]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[17]

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for HMP-1 and the internal standard must be optimized prior to the study.

Data Analysis and Interpretation

The primary outputs of these assays are the percent of the parent compound remaining over time and the calculated half-life (t½).

-

Calculate Peak Area Ratio (PAR): PAR = (Peak Area of HMP-1) / (Peak Area of Internal Standard)

-

Calculate Percent Remaining: % Remaining = (PAR at time t) / (PAR at time 0) * 100

-

Calculate Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression of this plot is the degradation rate constant (k).

-

Slope = -k

-

t½ = 0.693 / k

-

Hypothetical Results and Discussion

The following tables present hypothetical data for HMP-1 to illustrate the interpretation of results.

Table 2: Hypothetical Stability of HMP-1 in Simulated GI Fluids

| Time (min) | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 7.5) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 30 | 98.5 | 99.1 |

| 60 | 97.2 | 98.5 |

| 120 | 95.1 | 97.6 |

| 240 | 91.3 | 95.8 |

| t½ (min) | > 4 hours | > 4 hours |

Table 3: Hypothetical Stability of HMP-1 and Controls in Human Plasma

| Time (min) | % Remaining HMP-1 | % Remaining Verapamil (Stable Control) | % Remaining Propantheline (Unstable Control) |

|---|---|---|---|

| 0 | 100.0 | 100.0 | 100.0 |

| 5 | 96.2 | 98.9 | 45.1 |

| 15 | 89.1 | 97.5 | 11.2 |

| 30 | 78.5 | 96.8 | < 5 |

| 60 | 60.3 | 95.2 | < 1 |

| 120 | 35.8 | 94.1 | < 1 |

| t½ (min) | ~75 | > 120 | < 10 |

Interpretation of Results

-

Chemical Stability: The data in Table 2 suggest that HMP-1 is highly stable in both simulated gastric and intestinal fluids, with minimal degradation observed over a 4-hour period. This is a favorable outcome, indicating that the compound is likely to survive transit through the GI tract and be available for absorption.

-

Metabolic Stability: The control data in Table 3 validates the assay, showing high stability for Verapamil and rapid degradation for Propantheline, as expected. The hypothetical data for HMP-1, with a half-life of approximately 75 minutes, indicates moderate stability in human plasma. While not highly unstable, this rate of degradation suggests that plasma metabolism could be a relevant clearance pathway in vivo.

Discussion and Potential Degradation Pathways

The moderate instability in plasma points towards enzymatic degradation. The most likely metabolic "soft spots" on the HMP-1 structure are the hydroxymethyl and methoxy groups.

Further "metabolite identification" studies would be necessary to confirm the structure of the degradation products. If the primary route of degradation is oxidation of the hydroxymethyl group, medicinal chemists could consider replacing it with a more stable alternative, such as a fluoromethyl or difluoromethyl group, to block this metabolic pathway.

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for assessing the in vitro stability of this compound. Based on the hypothetical results, HMP-1 demonstrates excellent chemical stability in simulated GI fluids but exhibits moderate metabolic liability in human plasma.

Key Takeaways:

-

Favorable GI Stability: HMP-1 is unlikely to degrade chemically during its transit through the stomach and intestine, suggesting oral administration is a viable route.

-

Potential for Systemic Clearance: The moderate plasma stability (t½ ~75 min) indicates that metabolism in the blood could contribute to its systemic clearance and may result in a moderate-to-high clearance drug in vivo.

Next Steps:

-

Metabolite Identification: Confirm the structure of the major plasma degradants to inform the next round of chemical optimization.

-

Interspecies Comparison: Evaluate plasma stability in preclinical species (e.g., mouse, rat) to determine if they are suitable models for human pharmacokinetic studies.[17][20]

-

Liver Microsome Stability: Assess stability in liver microsomes to determine the contribution of hepatic (e.g., Cytochrome P450) metabolism to its overall clearance profile.[6]

By systematically evaluating these stability characteristics, drug development teams can build a comprehensive profile of HMP-1, enabling data-driven decisions to advance the most promising candidates toward clinical evaluation.

References

-

ResearchGate. (n.d.). Composition of the simulated gastric (SGF) and simulated intestinal (SIF) fluids. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-